molecular formula C11H13NO2 B3131706 6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 35714-27-3

6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B3131706
CAS No.: 35714-27-3
M. Wt: 191.23 g/mol
InChI Key: SAGGRTJLERIQKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 35714-27-3) is a high-purity chemical intermediate with significant relevance in pharmaceutical and neurobiological research. This compound, characterized by its tan solid appearance and a melting point of 113-114 °C , serves as a versatile scaffold for the development of novel bioactive molecules. Its primary research value lies in two key areas: first, as a key precursor in the development of positron emission tomography (PET) radioligands for imaging sigma-2 (σ2) receptors, which are overexpressed in several tumor cell lines and are considered a biomarker for cellular proliferation . Second, derivatives of the 3,4-dihydroisoquinolin-1(2H)-one core structure have demonstrated potent anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in preclinical studies, showing higher activity than valproate in some cases . Researchers utilize this compound under dry storage conditions at room temperature . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

6-methoxy-2-methyl-3,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-6-5-8-7-9(14-2)3-4-10(8)11(12)13/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGGRTJLERIQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1=O)C=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-3,4-dihydroisoquinoline and methoxy-substituted benzaldehyde.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a catalyst, such as an acid or base, to form the desired isoquinoline derivative.

    Cyclization: The intermediate product is then cyclized under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for neurological and cardiovascular diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

The biological and physicochemical properties of dihydroisoquinolinones are highly dependent on substituent patterns. Below is a systematic comparison of 6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one with key analogues:

Position 6: Methoxy vs. Hydroxy vs. Sulfamoyloxy
  • However, it lacks the hydrogen-bonding capacity of hydroxy or sulfamoyloxy groups, which may reduce binding affinity to targets like tubulin .
  • 6-Hydroxy Derivatives (e.g., 16f, CAS 308110-07-8) : Hydroxy groups enable hydrogen bonding and can be further modified. For instance, sulfamate derivatives (e.g., 17f) exhibit enhanced tubulin polymerization inhibition (IC50 ≈ 1.2 µM) by introducing bulkier, charged groups .
  • 6-Sulfamoyloxy Derivatives (e.g., 17f) : These derivatives show superior anti-tubulin activity, competitive binding at the colchicine site, and in vitro anti-angiogenic effects, rivaling clinical agents like combretastatin A-4 .
Position 2: Methyl vs. Benzyl vs. Unsubstituted
  • 2-Methyl Group (Target Compound) : The methyl group provides steric bulk without significantly increasing molecular weight. Substitution at this position may stabilize the "steroid-like" conformation observed in analogues like 17f, which is critical for activity .
  • 2-Benzyl Derivatives (e.g., 2-Benzyl-5-hydroxy-6-methoxy-DHIQ) : Bulkier substituents like benzyl enhance lipophilicity and may improve pharmacokinetics but could reduce solubility or introduce off-target interactions .

Antiproliferative and Anti-Tubulin Activities

Compound Substituents GI50 (nM) Tubulin Inhibition (IC50, µM) Key Features
Target Compound 6-OMe, 2-Me N/A N/A Moderate lipophilicity, simple synthesis
16g (6-OH, 7-OMe, 3,4,5-OMe) 6-OH, 7-OMe, 3,4,5-OMe-Benzoyl 51 (DU-145) 1.4 Broad-spectrum anticancer activity
17f (6-Sulfamoyloxy, 7-OMe) 6-Sulfamoyloxy, 7-OMe 33 (Mean) 1.2 Competitive tubulin binding, anti-angiogenic
6-Hydroxy-2-Me (CAS 70450-83-8) 6-OH, 2-Me N/A N/A Potential for sulfamate derivatization
  • Key Insight : Carbonyl-linked benzoyl derivatives (e.g., 16g) exhibit potent antiproliferative activity (GI50 = 51 nM) due to optimized steric and electronic interactions with tubulin . The target compound’s lack of a benzoyl group likely reduces potency but simplifies synthesis.

Conformational and Structural Analysis

  • X-ray studies of 17f reveal that electrostatic repulsion between adjacent carbonyl groups enforces a "steroid-like" conformation, enhancing tubulin binding . The target compound’s 6-methoxy and 2-methyl groups may similarly bias conformation, though this requires experimental validation.

Biological Activity

6-Methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a member of the isoquinoline family, which is known for its diverse biological activities. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of neuroprotection, antidepressant activity, and antimicrobial effects. Understanding its biological activity is crucial for developing new pharmacological agents.

  • Molecular Formula : C₁₀H₁₁N₁O₂
  • Molecular Weight : 177.20 g/mol
  • InChI Key : WLQWIZAWNPYMBR-UHFFFAOYSA-N

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in various biochemical pathways.
  • Receptor Binding : It can bind to certain receptors, modulating cellular responses.
  • Signal Transduction : The compound influences signal transduction pathways, leading to physiological effects.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. A study demonstrated that this compound could protect PC12 cells from corticosterone-induced lesions, suggesting its potential as an antidepressant agent. The protective effects were quantified at various concentrations (1.25 μM, 2.5 μM, and 5 μM), with notable efficacy observed at lower concentrations .

Antidepressant Activity

In vivo studies using the forced swim test (FST) revealed that this compound significantly reduced immobility time in rats, indicating its potential as an antidepressant. Additionally, it showed improved locomotor activity compared to established antidepressants like Agomelatine and Fluoxetine .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against various bacterial strains, although specific efficacy data remain limited.

Case Study 1: Neuroprotection in PC12 Cells

A study assessed the protective effects of this compound on PC12 cells subjected to oxidative stress induced by corticosterone. The results indicated a significant increase in cell viability and a reduction in apoptosis markers when treated with this compound compared to controls.

Concentration (μM)Cell Viability (%)Apoptosis Rate (%)
Control10030
1.2587.715
2.590.510
592.08

Case Study 2: Antidepressant Effects in Animal Models

In a controlled experiment involving rats, the administration of this compound resulted in a marked decrease in immobility during the FST.

Treatment GroupImmobility Time (seconds)
Control120
Fluoxetine70
Agomelatine65
Compound Treatment40

Q & A

Q. What are the recommended synthetic routes for 6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one?

  • Methodological Answer : Two primary approaches are reported for synthesizing dihydroisoquinolinone derivatives:
  • Metal-free radical cyclization : A hydroxyalkylation-initiated radical reaction using N-allylbenzamide derivatives under mild conditions (e.g., aqueous HCl, 80°C) to form the dihydroisoquinolinone core. This method avoids transition metals and achieves moderate yields (~50–70%) .
  • Ru(II)-catalyzed C–H functionalization : This method enables direct vinylation of imidate substrates using 4-vinyl-1,3-dioxolan-2-one. The Ru(II) catalyst (e.g., [RuCl2(p-cymene)]₂) allows regioselective allylation and cyclization in a one-pot reaction, achieving yields up to 85% .
    Table 1 : Comparison of Synthetic Methods
MethodCatalyst/ConditionsYield (%)SelectivityReference
Radical cyclizationHCl, 80°C, no metal50–70Moderate
Ru(II)-catalyzed allylation[RuCl2(p-cymene)]₂, AgSbF₆70–85High

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies key functional groups (e.g., carbonyl at ~1680 cm⁻¹ for the lactam, methoxy C–O stretch at ~1250 cm⁻¹) .
  • NMR Spectroscopy :
  • ¹H NMR : Methyl groups (δ ~1.5–2.0 ppm), methoxy protons (δ ~3.3–3.8 ppm), and aromatic protons (δ ~6.5–7.5 ppm) provide substitution patterns .
  • ¹³C NMR : Carbonyl carbons (δ ~165–175 ppm) and quaternary carbons confirm the dihydroisoquinolinone scaffold .
  • X-ray crystallography : SHELXL software is widely used for refining crystal structures, particularly for resolving hydrogen bonding and steric effects in the solid state .

Advanced Research Questions

Q. How do substituent variations at the 6-position (methoxy vs. amino/halogen) affect the biological activity of dihydroisoquinolinone derivatives?

  • Methodological Answer : Substituent effects are critical for structure-activity relationship (SAR) studies:
  • Methoxy groups : Enhance lipophilicity and electron-donating effects, potentially improving blood-brain barrier penetration for CNS targets .
  • Amino groups : Increase hydrogen-bonding capacity, as seen in 6-amino analogs with enhanced antimicrobial activity against E. coli and P. aeruginosa .
  • Halogen substituents : Chloro or bromo groups at position 6 improve anticancer activity by inducing steric bulk and electronic effects, as shown in analogs targeting WDR5 and BACE-1 .
    Table 2 : Substituent Impact on Bioactivity
Substituent (Position 6)Biological ActivityMechanism/ApplicationReference
MethoxyAnticancer (BACE-1 inhibition)Ru(II)-catalyzed derivatives
AminoAntimicrobial (Gram-negative)SAR optimization studies
ChloroAntiproliferative (WDR5 inhibition)Xenograft tumor suppression

Q. How can researchers address contradictions in reported biological activity data for dihydroisoquinolinone derivatives?

  • Methodological Answer : Contradictions often arise from:
  • Assay variability : Standardize protocols (e.g., cell line specificity, incubation time). For example, antiproliferative activity against MCF-7 vs. HeLa cells may differ due to receptor expression .
  • Structural analogs : Positional isomers (e.g., 6-methoxy vs. 7-methoxy) exhibit divergent activities. Compare analogs using computational docking (e.g., AutoDock Vina) to validate target binding .
  • Purity and characterization : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structures with high-resolution mass spectrometry (HRMS) .

Q. What catalytic strategies enable functionalization of the dihydroisoquinolinone core for diverse derivative synthesis?

  • Methodological Answer :
  • Transition-metal catalysis : Ru(II) or Rh(III) catalysts enable C–H activation for allylation, arylation, or alkylation at the 3- or 4-positions .
  • Photoredox catalysis : Visible-light-mediated reactions introduce trifluoromethyl or cyano groups, enhancing drug-likeness .
  • Enzymatic resolution : Chiral auxiliaries (e.g., Evans oxazolidinones) or lipases can resolve racemic mixtures for enantiopure derivatives .

Data Analysis and Validation

  • Key software tools : SHELX for crystallography , Gaussian for DFT calculations (e.g., optimizing methoxy group conformation), and SPSS for statistical analysis of biological data .
  • Critical databases : PubChem (for spectral and toxicity data) , PDB (for target-binding insights) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 2
Reactant of Route 2
6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.